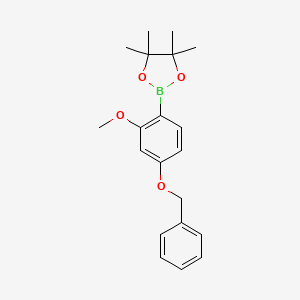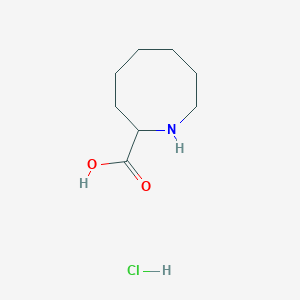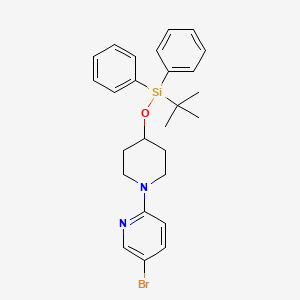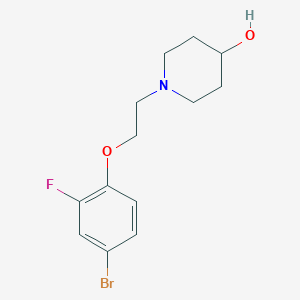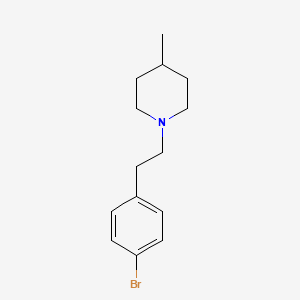
1-(4-Bromophenethyl)-4-methylpiperidine
Descripción general
Descripción
1-(4-Bromophenethyl)-4-methylpiperidine, also known as 4-BMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, which is a class of organic compounds that are characterized by a six-membered ring structure. 4-BMP is a relatively new compound and has only been synthesized in the past few years. It has a variety of properties that make it useful for a range of applications.
Aplicaciones Científicas De Investigación
Synthesis of Therapeutic Agents
A study by Palani et al. (2002) focused on the synthesis, SAR (Structure-Activity Relationship), and biological evaluation of oximino-piperidino-piperidine amides as orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. This research highlights the compound's utility in the development of new treatments for HIV-1 infection, demonstrating its role in creating effective antiviral agents with favorable pharmacokinetic profiles (Palani et al., 2002).
Antibacterial Applications
Aziz‐ur‐Rehman et al. (2017) synthesized 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives and evaluated their antibacterial efficacy. The research illustrates the compound's relevance in generating new antibacterial agents, demonstrating its potential in addressing bacterial resistance issues (Aziz‐ur‐Rehman et al., 2017).
Molecular Interaction Studies
Nafisi et al. (2007) investigated the stability and structural features of DNA intercalation with various compounds, including studies on how molecules similar to 1-(4-Bromophenethyl)-4-methylpiperidine interact with DNA. This research is vital for understanding drug-DNA interactions and the development of new nucleic acid-targeted therapies (Nafisi et al., 2007).
Catalysis and Chemical Reactions
Johnson et al. (2011) explored the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, providing insights into the chemical reactivity and potential applications of similar compounds in enzyme inhibition and the development of biological probes (Johnson et al., 2011).
Material Science Applications
Jiang et al. (2018) examined anion exchange membranes (AEMs) based on brominated poly(2,6-dimethyl-1,6-phenylene oxide) tethered with various groups for electrodialysis applications. The study showcases the application of brominated and methylpiperidine-based compounds in developing new materials for environmental and energy technologies (Jiang et al., 2018).
Propiedades
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-12-6-9-16(10-7-12)11-8-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQWPWOFHPYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenethyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



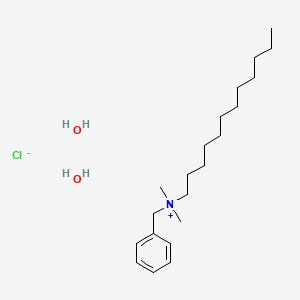
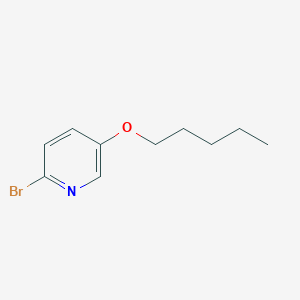
![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)


![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)
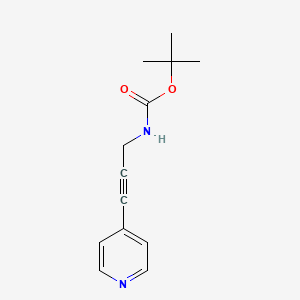
![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)
